3,4-Diacetoxy-5-nitrobenzoic acid
Description
3,4-Diacetoxy-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with two acetoxy (-OAc) groups at positions 3 and 4 and a nitro (-NO₂) group at position 5. The acetoxy groups are ester derivatives of hydroxyl groups, which enhance lipophilicity and alter chemical reactivity compared to hydroxylated analogs. This compound is likely used as a synthetic intermediate in pharmaceuticals or fine chemicals, where its ester groups act as protective moieties or influence bioavailability.
Properties
Molecular Formula |
C11H9NO8 |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
3,4-diacetyloxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H9NO8/c1-5(13)19-9-4-7(11(15)16)3-8(12(17)18)10(9)20-6(2)14/h3-4H,1-2H3,(H,15,16) |
InChI Key |
NOFJIFYZDAAYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Dimethoxy-5-nitrobenzoic Acid (CAS 84211-30-3)
Structural Differences :
- Substituents : Methoxy (-OMe) groups at positions 3 and 4 instead of acetoxy (-OAc).
- Molecular Formula: C₇H₅NO₆ (vs. C₁₁H₉NO₈ for the acetoxy analog) .
Physical and Chemical Properties :
Hazards :
3,4-Dihydroxy-5-nitrobenzoic Acid
Structural Differences :
- Substituents : Hydroxyl (-OH) groups at positions 3 and 4.
- Reactivity : Higher polarity and susceptibility to oxidation compared to esterified analogs.
Potential Applications:
- Likely serves as a precursor for synthesizing ester derivatives (e.g., acetoxy or methoxy).
- Unprotected hydroxyl groups may limit utility in environments requiring stability.
Other Nitro-Substituted Aromatic Compounds
- 5-Nitrovanillin (CAS 6635-20-7): A vanillin derivative with a nitro group, used in flavoring and fragrance industries .
- 5-Nitro-ortho-toluidine (CAS 99-55-8): A nitroaniline derivative with applications in dye synthesis .
Data Table: Comparative Properties
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